(1,5-dimetil-1H-pirazol-4-il)metilamina CAS No. 1177294-89-1"

>

(1,5-dimetil-1H-pirazol-4-il)metilamina CAS No. 1177294-89-1"

>

(1,5-dimetil-1H-pirazol-4-il)metilamina

Descripción general

Descripción

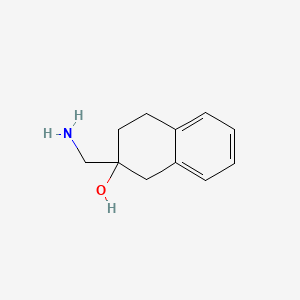

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antibacteriana y antimicobacteriana

Este compuesto ha sido estudiado por su potencial para combatir infecciones bacterianas. Ha mostrado resultados prometedores contra diversas cepas bacterianas, incluidas las que causan tuberculosis. La actividad antibacteriana se atribuye a la capacidad del compuesto para interferir con la síntesis de las paredes celulares bacterianas, lo que lleva a la lisis celular .

Propiedades antiinflamatorias

La investigación indica que los derivados de este compuesto pueden poseer propiedades antiinflamatorias. Esto es particularmente significativo en el desarrollo de nuevos medicamentos para enfermedades inflamatorias crónicas como la artritis reumatoide .

Aplicaciones antitumorales

Los derivados del compuesto han sido evaluados por su actividad antitumoral. Han demostrado potencial en la inhibición del crecimiento de ciertas líneas celulares cancerosas, lo que los convierte en candidatos para una mayor investigación como agentes quimioterapéuticos .

Efectos antidiabéticos

En el campo de la endocrinología, los estudios sugieren que este compuesto podría desempeñar un papel en el manejo de la diabetes. Sus derivados pueden influir en las vías metabólicas asociadas con la diabetes, ofreciendo un nuevo enfoque para el tratamiento .

Reacciones antialérgicas

El compuesto ha sido explorado por su uso en el tratamiento de reacciones alérgicas. Puede funcionar bloqueando los receptores de histamina o inhibiendo la liberación de histamina de los mastocitos, que están involucrados en las respuestas alérgicas .

Potencial antipirético (reductor de la fiebre)

Debido a sus efectos sobre los mecanismos de regulación de la temperatura del cuerpo, este compuesto ha sido investigado por sus propiedades antipiréticas. Podría proporcionar una alternativa a los medicamentos tradicionales para reducir la fiebre .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, changes in cellular signaling, and alterations in gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

Similar compounds have been found to induce a variety of effects, depending on the specific targets and pathways they influence .

Action Environment

The action, efficacy, and stability of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cells or tissues where the compound is active .

Análisis Bioquímico

Biochemical Properties

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and catecholase involves coordination with the metal ions at the active site of the enzyme, enhancing its catalytic activity. Additionally, this compound can form complexes with various metal ions, further influencing its biochemical properties and interactions.

Molecular Mechanism

The molecular mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the enzyme’s catalytic activity . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Metabolic Pathways

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as the oxidation of catechol to o-quinone by catecholase . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can affect the levels of metabolites by modulating the activity of enzymes and other regulatory proteins.

Propiedades

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHPMCDNMJRMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)

![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)

![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)

![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)

![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)